molecular formula C11H11N3O2S B8410520 2-(2-Pyridin-2-yl-ethylamino)-thiazole-4-carboxylic acid

2-(2-Pyridin-2-yl-ethylamino)-thiazole-4-carboxylic acid

Cat. No. B8410520
M. Wt: 249.29 g/mol
InChI Key: AHPLHSNLAXKVQC-UHFFFAOYSA-N
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Patent
US08513430B2

Procedure details

2-(2-Pyridin-2-yl-ethylamino)-thiazole-4-carboxylic acid (375 mg) was prepared according to General Procedure B using (2-pyridin-2-yl-ethyl)-thiourea (300 mg) and 3-bromo-2-oxo-propionic acid (295 mg) in methanol (3 mL). The crude product was used in a subsequent step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][NH:9][C:10]([NH2:12])=[S:11].Br[CH2:14][C:15](=O)[C:16]([OH:18])=[O:17]>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][NH:9][C:10]1[S:11][CH:14]=[C:15]([C:16]([OH:18])=[O:17])[N:12]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1=C(C=CC=C1)CCNC(=S)N
Step Two
Name
Quantity
295 mg
Type
reactant
Smiles
BrCC(C(=O)O)=O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in a subsequent step without further purification

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCNC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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